molecular formula C8H10N2O3 B14857296 Methyl 6-(aminomethyl)-4-hydroxypyridine-2-carboxylate

Methyl 6-(aminomethyl)-4-hydroxypyridine-2-carboxylate

Cat. No.: B14857296
M. Wt: 182.18 g/mol
InChI Key: CNKQBOWFIZQLHY-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)-4-hydroxypyridine-2-carboxylate is a heterocyclic compound that features a pyridine ring substituted with an aminomethyl group, a hydroxyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(aminomethyl)-4-hydroxypyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of a pyridine derivative, followed by reduction to introduce the aminomethyl group. The hydroxyl group can be introduced via selective oxidation, and the carboxylate ester is formed through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(aminomethyl)-4-hydroxypyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group results in an amine .

Scientific Research Applications

Methyl 6-(aminomethyl)-4-hydroxypyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts .

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-4-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxyl and carboxylate groups can participate in various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(aminomethyl)-4-hydroxypyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 6-(aminomethyl)-4-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-13-8(12)7-3-6(11)2-5(4-9)10-7/h2-3H,4,9H2,1H3,(H,10,11)

InChI Key

CNKQBOWFIZQLHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C=C(N1)CN

Origin of Product

United States

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